molecular formula C20H17N3O3S B6476766 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 2640818-74-0

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6476766
CAS No.: 2640818-74-0
M. Wt: 379.4 g/mol
InChI Key: JOCOQADMNOSSMX-UHFFFAOYSA-N
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Description

This compound features a chromene-3-carboxamide core linked to a thiophene ring substituted with a 1-methyl-1H-pyrazol-4-yl group via an ethyl chain.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-23-12-14(11-22-23)18-7-6-15(27-18)8-9-21-19(24)16-10-13-4-2-3-5-17(13)26-20(16)25/h2-7,10-12H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCOQADMNOSSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N4O3SC_{19}H_{17}N_{4}O_{3}S, with a molecular weight of 438.4 g/mol. The compound features a chromene backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs as this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazole and thiophene moieties have shown activity against various cancer cell lines, including:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT29)92.4
Human Lung Adenocarcinoma (LXFA 629)85.0
Human Melanoma (MEXF 462)78.5

These results suggest that the compound may possess similar inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies showing that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β in vitro. The mechanism often involves the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example, compounds with similar thiophene structures have demonstrated effectiveness against:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

These findings highlight the potential for developing new antimicrobial agents based on this chemical structure.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act on various receptors influencing cellular signaling pathways related to growth and inflammation.
  • DNA Interaction : The chromene structure allows for potential intercalation into DNA, disrupting replication in cancer cells.

Case Studies

A notable study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of chromene derivatives, including structures similar to this compound. The study reported significant anticancer activity against several cell lines, confirming the therapeutic potential of these compounds .

Another investigation focused on the anti-inflammatory properties of related thiophene derivatives, demonstrating their efficacy in reducing inflammation in animal models . These studies collectively underscore the importance of further research into this compound's pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural differences and similarities with analogs identified in the literature:

Compound Name / Identifier Molecular Weight Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Not provided Chromene-3-carboxamide Ethyl-linked 5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl Not reported N/A
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide 486.47 g/mol Chromene-3-carboxamide 6-methoxy chromene; 4-(thiadiazolyl sulfamoyl)phenyl Not reported
5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide 332.8 g/mol Thiophene-2-carboxamide Chloro-thiophene; pyridinylmethyl-linked 1-methylpyrazol-4-yl Not reported
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide 220.23 g/mol Oxazole-3-carboxamide 5-methyl oxazole; 1-methylpyrazol-4-yl Not reported
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Variable Quinolone Bromothiophen-2-yl-oxoethyl-piperazinyl Antibacterial
Key Observations:

Chromene vs. Thiophene/Oxazole Cores : The target compound’s chromene core distinguishes it from thiophene- or oxazole-based carboxamides (e.g., compounds in ). Chromene derivatives are associated with diverse bioactivities, including anti-inflammatory and anticancer effects, though specific data for this compound is lacking.

Pyrazolyl Substituents : The 1-methyl-1H-pyrazol-4-yl group is shared with the compound in and . This substituent is common in kinase inhibitors due to its ability to occupy hydrophobic pockets and engage in hydrogen bonding.

Thiophene Linkages: The ethyl-linked thiophene in the target compound contrasts with the chloro-thiophene in or bromothiophene in quinolone derivatives . Thiophene rings enhance metabolic stability and π-stacking interactions.

Preparation Methods

Suzuki-Miyaura Coupling for Thiophene-Pyrazole Assembly

The thiophene-pyrazole segment is synthesized via palladium-catalyzed cross-coupling. A boronate ester, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, reacts with 1-methyl-4-bromo-1H-pyrazole under Suzuki conditions. Key parameters include:

Reaction ComponentDetailsSource
CatalystPd(PPh₃)₄ (0.05 mmol)
BaseNa₂CO₃ (2.0 M aqueous solution)
SolventToluene:EtOH (2:1)
Temperature80°C, 4.5 hours
Yield93%

This method, adapted from tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) couplings, ensures regioselective attachment of the pyrazole to the thiophene ring. Post-coupling, the aldehyde is reduced to a primary alcohol using NaBH₄ and subsequently converted to ethylamine via Gabriel synthesis or reductive amination.

Amide Bond Formation

The final step involves coupling 2-oxo-2H-chromene-3-carboxylic acid with 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine. Activation of the carboxylic acid is achieved via conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The amine is then introduced under inert conditions with a base (e.g., triethylamine) to scavenge HCl.

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), yielding the amide in 85–90% efficiency. Critical parameters include stoichiometric control and exclusion of moisture to prevent hydrolysis.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines Suzuki-Miyaura coupling and amidation in a single reactor. After forming the thiophene-pyrazole-ethylamine intermediate, the reaction mixture is directly treated with EDC/HOBt and chromene-3-carboxylic acid, minimizing purification steps. This method, while efficient, requires precise temperature and pH control to avoid side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as the Suzuki coupling (20 minutes at 120°C vs. 4.5 hours conventionally). This reduces reaction times and improves yields (up to 95%) while maintaining selectivity.

Quality Control and Characterization

Post-synthesis, the compound is purified via column chromatography (silica gel, hexanes:EtOAc gradient) and characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns and integration ratios.

  • LC-MS : Validates molecular weight (e.g., m/z 422.2 [M+Na]⁺).

  • X-ray Crystallography : Resolves stereochemical details, particularly for polymorphic forms.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including coupling of the thiophene-ethyl moiety with the chromene-carboxamide core. Key steps include:

  • Solvent selection : Ethanol or DMF for solubility and reactivity .
  • Catalysts : K₂CO₃ for deprotonation and facilitating nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product, achieving yields of 65–76% .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Advanced spectroscopic and analytical techniques are employed:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., thiophene ethyl linkage at δ 2.8–3.2 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks with 3.81–100% relative abundance) .
  • X-ray crystallography : Resolves polymorphic forms, critical for solubility and bioavailability studies .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity and interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screens binding affinities to targets like kinases or receptors, guiding structure-activity relationship (SAR) studies .
  • Molecular dynamics (MD) : Simulates stability in biological membranes or protein-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative assays : Standardize in vitro models (e.g., IC₅₀ measurements against cancer cell lines) to minimize variability .
  • Metabolic profiling : LC-MS identifies degradation products or metabolites that may skew activity results .
  • Crystallographic analysis : Correlates polymorphic forms (e.g., amorphous vs. crystalline) with bioactivity disparities .

Q. What experimental designs elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Quantify inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms linked to anti-inflammatory effects .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes in treated vs. untreated cells .
  • Radioligand binding : Confirms direct interactions with receptors (e.g., GPCRs) using tritiated analogs .

Q. How can structural modifications enhance pharmacological properties?

  • Bioisosteric replacement : Substitute the 1-methylpyrazole group with 1-ethyl or 1-cyclopropyl analogs to improve metabolic stability .
  • Prodrug derivatization : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
  • SAR studies : Systematically vary thiophene or chromene substituents and measure cytotoxicity (e.g., IC₅₀ shifts from 10 μM to 50 nM) .

Methodological Considerations

Q. What techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze via HPLC-UV .
  • Accelerated stability testing : Monitor degradation kinetics at 40°C/75% RH over 4 weeks .

Q. How are in vitro and in vivo models selected for toxicity profiling?

  • In vitro : HepG2 cells for hepatotoxicity screening; Ames test for mutagenicity .
  • In vivo : Rodent models for acute toxicity (LD₅₀) and subchronic dosing (28-day OECD guidelines) .

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